Benzeneethanamine, a-(bromomethyl)-, (aS)-
Overview
Description
This compound is characterized by the presence of a bromomethyl group attached to the ethanamine backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, a-(bromomethyl)-, (aS)- typically involves the bromination of phenylethylamine. One common method includes the reaction of phenylethylamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of Benzeneethanamine, a-(bromomethyl)-, (aS)- often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, a-(bromomethyl)-, (aS)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and secondary amines.
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of phenylethylamine derivatives.
Scientific Research Applications
Benzeneethanamine, a-(bromomethyl)-, (aS)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, a-(bromomethyl)-, (aS)- involves its interaction with specific molecular targets. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. This compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Benzylamine: Contains a benzyl group instead of a bromomethyl group, leading to different reactivity patterns.
Bromoacetophenone: Contains a bromine atom attached to an acetophenone moiety, differing in its chemical behavior.
Uniqueness
Benzeneethanamine, a-(bromomethyl)-, (aS)- is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
(2S)-1-bromo-3-phenylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCHHNJHLWIUGS-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CBr)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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